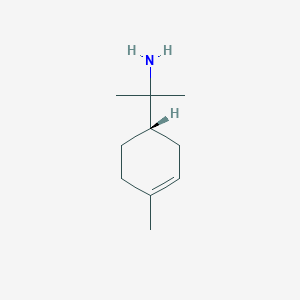![molecular formula C13H10N4O2S B14897166 N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the empirical formula C13H10N4O2S and a molecular weight of 286.31 g/mol . This compound is known for its potent antitubercular activity and is often referred to by its synonym, TP053 . It is a thienopyrimidine derivative that has shown significant potential in scientific research, particularly in the field of medicinal chemistry.
Méthodes De Préparation
The synthesis of N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2-phenylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with guanidine to yield the thienopyrimidine core. Subsequent nitration and methylation steps produce the final compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nitrating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its antitubercular properties have potential therapeutic applications in the treatment of tuberculosis.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine involves its activation by mycothiol-dependent reductase Rv2466c. This enzyme mediates the reductive activation of the compound, allowing it to exert its antibacterial effects by killing both replicating and non-replicating Mycobacterium tuberculosis . The molecular targets and pathways involved in this process are still being studied, but the compound’s ability to disrupt bacterial cell function is well-documented.
Comparaison Avec Des Composés Similaires
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its potent antitubercular activity and specific mechanism of action. Similar compounds include:
- N-(2-phenylethyl)-N-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amine
- N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-N’-(1-naphthyl)-1,2-ethanediamine These compounds share structural similarities but differ in their specific biological activities and applications.
Propriétés
Formule moléculaire |
C13H10N4O2S |
|---|---|
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
N-methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10N4O2S/c1-14-12-9-7-10(17(18)19)20-13(9)16-11(15-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16) |
Clé InChI |
JHLJMVJTSFLRPS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C=C(SC2=NC(=N1)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)
![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)
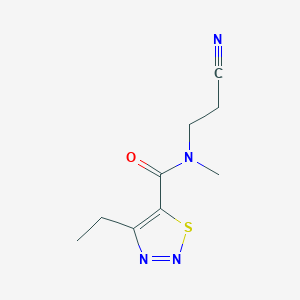

![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
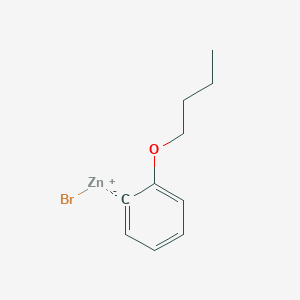


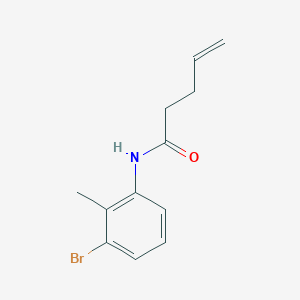
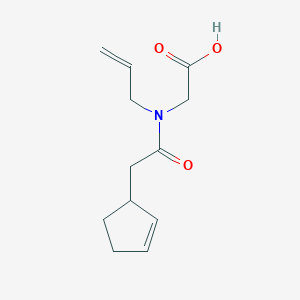
![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
